molecular formula C5H13ClN2O2 B575663 L-Thr-nhme hcl CAS No. 176543-45-6

L-Thr-nhme hcl

Cat. No.: B575663
CAS No.: 176543-45-6
M. Wt: 168.621
InChI Key: GJEQTLUMWKOAEW-HJXLNUONSA-N
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Description

L-Threonine methyl amide hydrochloride, commonly referred to as L-Thr-nhme hcl, is a biochemical compound with the molecular formula C5H12N2O2·HCl and a molecular weight of 168.62. This compound is primarily used in proteomics research and has various applications in scientific research .

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-N-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-3(8)4(6)5(9)7-2;/h3-4,8H,6H2,1-2H3,(H,7,9);1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEQTLUMWKOAEW-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine methyl amide hydrochloride involves several steps. One common method includes the acetylation of L-Threonine methyl ester followed by hydrogenation. For instance, Ac-L-Threonine methyl ester can be hydrogenated using palladium-carbon as a catalyst in methanol to yield Ac-L-Threonine methyl amide .

Industrial Production Methods

Industrial production of L-Threonine methyl amide hydrochloride typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes purification steps such as column chromatography and recrystallization to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

L-Threonine methyl amide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amides or other derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides .

Scientific Research Applications

L-Threonine methyl amide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Threonine methyl amide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • L-Serine methyl amide hydrochloride
  • L-Alanine methyl amide hydrochloride
  • L-Valine methyl amide hydrochloride

Uniqueness

L-Threonine methyl amide hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Biological Activity

L-Threonine methyl amide hydrochloride (L-Thr-NHMe HCl) is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of L-Threonine Methyl Amide Hydrochloride

This compound is a derivative of the amino acid threonine, where the hydroxyl group is replaced with a methyl amide. This modification alters its solubility and biological interactions, making it a useful compound in various biochemical studies. It serves as a building block in peptide synthesis and has applications in protein structure-function studies.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It acts as a substrate in enzymatic reactions, influencing metabolic pathways and cellular processes. The exact mechanisms depend on the specific context of its use, but it is known to play roles in protein synthesis and modulation of immune responses.

Biological Activities

1. Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through immunomodulatory effects. A study highlighted that compounds similar to this compound can enhance the expression of interleukins (e.g., IL-6), which are crucial in mobilizing anti-tumor immune responses .

2. Protein Structure and Function
this compound is utilized in studies involving protein folding and stability. Its incorporation into peptides can affect the overall conformation and functionality of proteins, which is vital for understanding various biological processes.

3. Enzymatic Inhibition
The compound may also act as an inhibitor in specific enzymatic pathways, although detailed studies are required to elucidate these interactions further .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerEnhances IL-6 expression, potentially aiding anti-tumor immunity
Protein InteractionModulates protein structure and function
Enzymatic InhibitionPotential substrate or inhibitor in metabolic pathways

Case Study: Immunomodulatory Effects

A significant study examined the immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs). The results indicated that treatment with this compound led to an upregulation of pro-inflammatory cytokines, suggesting a role in enhancing immune response against tumors. The study emphasized the need for further investigation into the compound's potential as an immunotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the critical steps for validating the purity of L-Thr-nhme HCl in synthetic chemistry workflows?

  • Methodological Answer : Purity validation requires a combination of analytical techniques:

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess peptide-related impurities .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns to rule out side products.
  • Elemental Analysis : Compare experimental C, H, N, and Cl content with theoretical values (e.g., PubChem data) .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for deviations in chemical shifts caused by residual solvents or stereochemical impurities.

Q. How can researchers mitigate hydrolysis of this compound during storage or experimental conditions?

  • Methodological Answer :

  • Storage : Use desiccated, airtight containers at −20°C to minimize moisture exposure.
  • Buffering : Maintain pH < 4 in aqueous solutions to stabilize the ester group against nucleophilic attack .
  • Kinetic Monitoring : Perform accelerated stability studies (e.g., 40°C/75% RH) with periodic HPLC analysis to model degradation pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer :

  • Systematic Solubility Screening : Use a high-throughput microplate reader to test solubility in polar aprotic (DMF, DMSO), protic (MeOH, EtOH), and aqueous buffers. Document temperature and agitation effects .
  • Data Normalization : Cross-reference results with PubChem’s experimental data (e.g., InChI key: InChI=1S/C15H22N2O4.ClH...) to identify outliers .
  • Contradiction Analysis : Compare findings with prior literature using meta-analysis frameworks (e.g., Cochrane guidelines for systematic reviews) to isolate variables like impurity profiles or instrumentation differences .

Q. How should researchers design kinetic studies to evaluate this compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :

  • Reaction Monitoring : Employ real-time FTIR or 19F^{19}F-NMR (if using fluorinated coupling agents) to track ester activation and intermediate formation.
  • Control Experiments : Include negative controls (e.g., absence of coupling agents) and competitive substrates (e.g., other amino acid esters) to assess selectivity .
  • Statistical Modeling : Use Arrhenius plots to derive activation energies and identify rate-limiting steps under varying temperatures (25–60°C) .

Q. What are the best practices for ensuring reproducibility in this compound-based synthesis protocols?

  • Methodological Answer :

  • Detailed Reporting : Adhere to NIH guidelines for documenting reaction conditions (e.g., molar ratios, solvent grades, catalyst purity) .
  • Collaborative Validation : Share protocols with independent labs for cross-verification, as recommended by the Cochrane Handbook .
  • Error Analysis : Quantify batch-to-batch variability using ANOVA and report confidence intervals for yields/purity .

Data-Driven and Ethical Considerations

Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental results for this compound’s conformational stability?

  • Methodological Answer :

  • Benchmarking : Compare DFT-optimized geometries with X-ray crystallography or cryo-EM data (if available). Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .
  • Error Sources : Analyze solvent effects and protonation states in simulations, which are often overlooked in computational models .

Q. What ethical frameworks apply when using this compound in preclinical studies involving biological systems?

  • Methodological Answer :

  • NIH Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including sample-size justification and humane endpoints .
  • Ethical Review : Submit protocols to institutional review boards (IRBs) to ensure alignment with the 3Rs (Replacement, Reduction, Refinement) .

Literature and Data Synthesis

Q. How to conduct a scoping review of this compound’s applications in peptide engineering?

  • Methodological Answer :

  • Search Strategy : Use databases like PubMed, SciFinder, and Reaxys with keywords: “L-Threonine methyl ester hydrochloride” AND (“peptide synthesis” OR “solid-phase”) .
  • Inclusion Criteria : Prioritize peer-reviewed articles with full experimental details (1990–present). Exclude patents and non-English texts .
  • Data Extraction : Tabulate yields, coupling efficiencies, and side reactions across studies to identify trends .

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